molecular formula C18H12ClN3O4 B12587960 Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- CAS No. 647852-98-0

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-

Cat. No.: B12587960
CAS No.: 647852-98-0
M. Wt: 369.8 g/mol
InChI Key: KRHONNZVBZYXKS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide follows IUPAC guidelines for polyfunctional aromatic compounds. The parent structure is benzamide (C₆H₅CONH₂), with substituents prioritized by functional group hierarchy.

Base Structure and Substituent Prioritization

  • Benzamide backbone : The core consists of a benzene ring (position 1) bonded to a carboxamide group (-CONH₂).
  • Substituents on the benzene ring :
    • Chloro (-Cl) at position 2 (ortho to the amide group).
    • Nitro (-NO₂) at position 5 (meta to the amide group).
  • N-Substituent : A phenyl group at the amide nitrogen, further substituted with a pyridin-3-yloxy group at position 4.

IUPAC Name Construction

Using substitutive nomenclature rules:

  • The principal chain is the benzamide ring.
  • Substituents are numbered to give the lowest locants, with the amide group assigned position 1.
  • The N-attached phenyl group is treated as a prefix ("N-[4-(pyridin-3-yloxy)phenyl]").

Systematic name :
2-Chloro-5-nitro-N-[4-(pyridin-3-yloxy)phenyl]benzamide.

Table 1: Nomenclature Breakdown
Component Position Description
Benzamide core 1 Base structure
Chloro substituent 2 Ortho to amide
Nitro substituent 5 Meta to amide
N-Substituent - 4-(Pyridin-3-yloxy)phenyl group

This naming aligns with conventions observed in structurally related benzamides.

Properties

CAS No.

647852-98-0

Molecular Formula

C18H12ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide

InChI

InChI=1S/C18H12ClN3O4/c19-17-8-5-13(22(24)25)10-16(17)18(23)21-12-3-6-14(7-4-12)26-15-2-1-9-20-11-15/h1-11H,(H,21,23)

InChI Key

KRHONNZVBZYXKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

  • Starting Materials : The synthesis typically begins with readily available benzamide derivatives, which serve as the core structure for further modifications.

  • Electrophilic Aromatic Substitution : The introduction of the chloro and nitro groups is achieved through electrophilic aromatic substitution reactions. This step is crucial as it determines the position of the substituents on the aromatic ring.

  • Formation of Pyridinyloxy Moiety : The incorporation of the pyridinyloxy group involves the reaction of a suitable pyridine derivative with an activated phenolic compound. This step may require specific catalysts and controlled temperatures to facilitate the reaction.

Reaction Conditions

The following conditions are typically employed during the synthesis:

  • Reagents : Strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) are often used to facilitate various reactions.

  • Catalysts : Transition metal catalysts may be employed to enhance reaction rates and selectivity.

  • Temperature Control : Maintaining optimal temperatures (often between 0°C to 125°C depending on the reaction step) is critical for achieving desired yields.

Yield and Purity

The overall yield of Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- can vary based on the efficiency of each synthetic step. Typical yields range from 60% to 85%, depending on the method used and the purity of starting materials.

To illustrate the synthesis process, below are tables summarizing key aspects of the preparation methods:

Step Reaction Type Reagents Used Yield (%)
1 Electrophilic Aromatic Substitution Chlorine source, Nitro source 70-85
2 Coupling Reaction Pyridine derivative, Phenolic compound 60-80
3 Final Purification Solvent extraction, Recrystallization >90

Biological Activity

Recent studies have indicated that derivatives of Benzamide exhibit significant biological activities, including anticancer and antibacterial properties. For instance:

Compound Cell Line IC50 (µM)
Benzamide A MCF7 12.5
Benzamide B NCI-H460 3.79
Benzamide C HepG2 26

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often use reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the nitro or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Alkoxy-Substituted Benzamides

lists benzamides with alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy, hexyloxy) on the N-substituent . Key differences include:

  • Substituent Type : The target compound uses a 3-pyridinyloxy group, whereas analogs in feature aliphatic alkoxy chains.
  • Electronic Effects : Pyridinyloxy introduces aromaticity and hydrogen-bonding capacity, unlike purely lipophilic alkoxy groups.
  • In contrast, the pyridinyloxy group balances hydrophilicity and aromatic interactions, favoring target-specific binding.

Comparison with 4-Amino-5-Chloro-2-Methoxy Substituted Benzamide

  • Substituent Position : Both compounds have chloro substituents, but at different positions (5-nitro in the target vs. 5-chloro in ).
  • Safety Profile : The piperazinyl-ethyl chain in ’s compound may introduce off-target effects (e.g., serotonergic activity), whereas the pyridinyloxy group in the target compound could reduce such risks.

Trifluoromethyl and Halogenated Benzamides

includes 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide (CAS 731008-04-1), a benzamide with a trifluoromethyl group . Key comparisons:

  • Trifluoromethyl vs. Nitro : Trifluoromethyl acts as a bioisostere for nitro groups, offering similar steric bulk but improved metabolic stability.
  • Chloro vs.

Data Table: Structural and Predicted Properties

Compound Name (Reference) Substituents (Positions) Molecular Weight (g/mol) Predicted logP Notable Features
Target Benzamide 2-Cl, 5-NO2, N-4-(3-pyridinyloxy)phenyl ~360 ~2.5 Aromatic H-bonding via pyridine
N-[(2S)-3-(4-Butoxyphenyl)... () N-Butoxyphenyl, peptide-like chain ~450 ~3.2 High lipophilicity for CNS targeting
4-Amino-5-Cl-2-OCH3 () 4-NH2, 5-Cl, 2-OCH3, piperazinyl-ethyl ~470 ~1.8 Serotonergic activity potential
3-(4-OCH3)-CF3 () 4-OCH3, N-(3-CF3-benzyl) ~340 ~2.9 Metabolic stability via CF3

Research Findings and Implications

  • Electron-Withdrawing Groups: The nitro group in the target compound may enhance electrophilicity, enabling covalent interactions with target proteins. However, this could increase toxicity risks compared to amino or methoxy analogs .
  • Pyridinyloxy vs. Alkoxy : Pyridinyloxy improves solubility in polar solvents compared to long-chain alkoxy groups, which may reduce off-target binding .
  • Safety Considerations: Chloro and nitro substituents require careful metabolic profiling to avoid reactive intermediate formation. Compounds like those in with amino groups may offer safer profiles .

Biological Activity

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with chlorine and nitro substituents, as well as a pyridinyloxy group. Its molecular formula is C14H12ClN3O3C_{14}H_{12}ClN_3O_3, with a molecular weight of approximately 305.71 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Benzamide derivatives, including the compound , have been shown to exhibit anti-inflammatory , analgesic , and antimicrobial properties. Specifically, this compound acts as an inhibitor of the P2X7 receptor , which plays a crucial role in pain signaling and inflammatory processes. Inhibition of this receptor can lead to reduced calcium influx induced by ATP, suggesting potential applications in managing chronic pain and inflammatory diseases .

Pharmacological Studies

Recent studies have demonstrated that Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- has notable effects on cell viability and apoptosis in various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Case Studies

  • Inhibition of P2X7 Receptor : A study investigated the binding affinity of this compound to the P2X7 receptor. The results indicated that it effectively blocked ATP-induced calcium influx at micromolar concentrations, which is significant for developing treatments for chronic pain conditions.
  • Antimicrobial Activity : Another research highlighted the antimicrobial properties of this compound against several bacterial strains. It was found to inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .

Synthesis

The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- typically involves multiple steps including:

  • Formation of the benzamide core through acylation reactions.
  • Introduction of nitro and chloro substituents via electrophilic aromatic substitution.
  • Attachment of the pyridinyloxy group through nucleophilic substitution reactions.

Table 1: Biological Activities of Benzamide Derivatives

Activity TypeObserved EffectReference
P2X7 InhibitionBlocked ATP-induced calcium influx
AntimicrobialInhibited growth of Gram-positive/negative bacteria
Apoptosis InductionInduced apoptosis in breast cancer cells

Table 2: Synthesis Steps for Benzamide Derivative

StepReaction TypeKey Reagents
Formation of BenzamideAcylationBenzoic acid, amine
Introduction of NitroElectrophilic Aromatic SubstitutionNitric acid
Introduction of ChloroElectrophilic Aromatic SubstitutionChlorinating agent
Pyridinyloxy AttachmentNucleophilic SubstitutionPyridine derivative

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